O-(chloroacetylcarbamoyl)fumagillol
Übersicht
Beschreibung
O-(chloroacetylcarbamoyl)fumagillol, also known as TNP-470 or AGM-1470, is a carbamate ester derived from fumagillol . It has been used in trials studying the treatment of various conditions such as HIV Infections, Sarcoma, Kaposi, and Pancreatic Neoplasms .
Synthesis Analysis
The synthesis of O-(chloroacetylcarbamoyl)fumagillol involves the conversion of the hydroxy group of fumagillol to the corresponding N-(chloroacetyl)carbamate derivative . The synthesis process begins with the synthesis of fumagillol .Molecular Structure Analysis
The molecular formula of O-(chloroacetylcarbamoyl)fumagillol is C19H28ClNO6. Its average mass is 401.882 and its mono-isotopic mass is 401.16052 . The InChI and SMILES strings provide detailed information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Angiogenesis Inhibition
Tnp-470 is a potent angiogenesis inhibitor . It has been shown to inhibit angiogenesis in vitro and in vivo . This makes it a valuable prototype for future trials of angiogenesis inhibitors in oncology .
Cancer Treatment
Tnp-470 has entered clinical trials for cancer treatment . It was evaluated in Phase II trials for various types of cancer, including Kaposi’s sarcoma, renal cell carcinoma, brain cancer, breast cancer, cervical cancer, and prostate cancer . Although it is not approved for systemic use, this compound has one of the highest efficacies for the treatment of a broad spectrum of tumor types .
Anti-Inflammatory Effects
Tnp-470 has demonstrated anti-inflammatory effects . This could potentially make it useful in the treatment of diseases characterized by inflammation.
Anti-Infective Effects
Tnp-470 has shown anti-infective effects . This suggests that it could be used in the treatment of various infections.
Anti-Obesity Effects
Research has indicated that Tnp-470 has anti-obesity effects . This could potentially make it a valuable tool in the fight against obesity.
Cell Cycle Inhibition
Tnp-470 has been found to inhibit the cell cycle . It specifically prevents the entry of endothelial cells into the G1 phase of the cell cycle . This could have implications for the treatment of diseases characterized by uncontrolled cell proliferation.
Amplification of T Lymphocyte Activation
Tnp-470 has been shown to significantly amplify the activation of T lymphocytes . This could potentially enhance the body’s immune response to various diseases.
Inhibition of Specific Cellular Pathways
Tnp-470 has been found to inhibit specific cellular pathways . For example, it has been shown to inhibit the FGFR1/PI3K/AKT signaling pathway , which is involved in cell growth and survival. This could potentially make it useful in the treatment of diseases characterized by abnormal cell growth and survival.
Wirkmechanismus
Target of Action
TNP-470 primarily targets the protein Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is an enzyme that plays a crucial role in the removal of the initiator methionine from nascent protein sequences, which is a critical step in protein synthesis .
Mode of Action
TNP-470 binds to and irreversibly inactivates MetAP2, resulting in endothelial cell cycle arrest late in the G1 phase . This interaction inhibits the proliferation of endothelial cells, which are essential for angiogenesis .
Biochemical Pathways
TNP-470 affects several biochemical pathways. It has been shown to inhibit cell cycle mediators and stimulate the production of cyclin-dependent kinase inhibitor p21 due to a p53-dependent mechanism . This leads to a reduction in the expression of cyclin D-Cdk4 and cyclin E-Cdk2 . Furthermore, the FGFR1/PI3K/AKT signaling pathway is a novel target for the antiangiogenic effects of TNP-470 .
Result of Action
The primary result of TNP-470’s action is the inhibition of angiogenesis, which is the formation of new blood vessels . By inhibiting MetAP2, TNP-470 prevents the proliferation of endothelial cells, thereby suppressing angiogenesis . This makes it a potential therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer .
Action Environment
The efficacy and stability of TNP-470 can be influenced by various environmental factors. It’s important to note that the effectiveness of TNP-470 has been demonstrated in several animal models , suggesting that it may perform differently in different biological environments.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHZHSPISPJWHW-PVDLLORBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041141 | |
Record name | o-(Chloroacetylcarbamoyl)fumagillol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(chloroacetylcarbamoyl)fumagillol | |
CAS RN |
129298-91-5 | |
Record name | Lodamin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129298-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Chloroacetylcarbamoylfumagillol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129298915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TNP-470 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08633 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tnp-470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-(Chloroacetylcarbamoyl)fumagillol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxyiranyl]-1-oxaspirol[2.5]oct-6-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TNP-470 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47GR46481 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is TNP-470 and what is its primary mechanism of action?
A1: TNP-470 is a synthetic analogue of fumagillin, a fungal metabolite, and acts as a potent angiogenesis inhibitor. [, , ] It exerts its antitumor effects primarily by inhibiting the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis. [, ]
Q2: How does TNP-470 inhibit angiogenesis?
A2: While the exact mechanism remains to be fully elucidated, research suggests that TNP-470 directly targets endothelial cells, the building blocks of blood vessels. It has been shown to inhibit endothelial cell proliferation more potently than tumor cell proliferation. [, , , ] TNP-470 also appears to interfere with the signaling pathways of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. [, , ] Specifically, TNP-470 has been shown to prevent VEGF-induced endothelial permeability, intercellular gap formation, and ruffle formation by inhibiting the activation of the Rac1 protein. []
Q3: What other mechanisms contribute to the antitumor activity of TNP-470?
A4: Besides inhibiting angiogenesis, TNP-470 has been shown to induce apoptosis (programmed cell death) in both tumor cells and endothelial cells. [, , , ] This direct cytotoxic effect on tumor cells contributes to its overall antitumor activity. Additionally, TNP-470 can inhibit the production of certain matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation, which is crucial for tumor invasion and metastasis. [, ]
Q4: What is the impact of TNP-470 on wound healing?
A5: Given its anti-angiogenic properties, TNP-470 has been shown to delay cutaneous wound healing in mice. [, ] This effect is dose-dependent and is attributed to the inhibition of new blood vessel formation, which is crucial for the wound healing process. Interestingly, topical application of basic fibroblast growth factor (bFGF) can counteract the wound healing delay induced by TNP-470. []
Q5: Are there any known drug interactions with TNP-470?
A5: Yes, TNP-470 has been shown to interact with certain chemotherapeutic agents, both in terms of efficacy and metabolism. For instance, combining TNP-470 with cytotoxic drugs like cisplatin, docetaxel, gemcitabine, or 5-fluorouracil often resulted in synergistic antitumor effects in various cancer models. [1, 4, 11, 13, 18-21] This synergy is likely due to the combined effects of inhibiting angiogenesis, inducing apoptosis, and suppressing tumor cell proliferation.
Q6: Can TNP-470 affect the pharmacokinetics of other anticancer drugs?
A8: Yes, TNP-470 has been shown to reduce the tumor concentrations of co-administered anticancer drugs like temozolomide (TMZ) in a pharmacodynamic-mediated manner. [] This effect is attributed to the normalization of tumor vasculature by TNP-470, leading to decreased vascular permeability and reduced drug delivery to the tumor. This highlights the importance of understanding potential drug interactions when combining TNP-470 with other anticancer agents.
Q7: Does TNP-470 interact with drug-metabolizing enzymes?
A9: Yes, studies in primary cultured hepatocytes and microsomes have shown that TNP-470 is metabolized into various metabolites. Co-administration of TNP-470 with cyclophosphamide or Taxol altered TNP-470 metabolism, indicating potential for metabolic drug interactions. []
Q8: What are the future directions for research on TNP-470?
A10: Further research is needed to fully elucidate the molecular mechanisms of action of TNP-470, particularly its interactions with specific signaling pathways and cellular targets. [] Developing strategies to improve its stability, solubility, and oral bioavailability is crucial for enhancing its clinical utility. [] Exploring novel drug delivery systems, such as nanoparticle encapsulation or targeted delivery approaches, could enhance its efficacy and reduce potential side effects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.